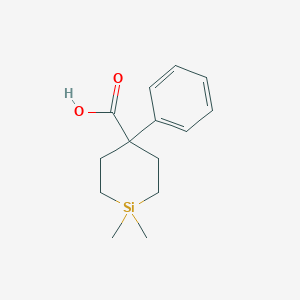
1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid is a silicon-containing organic compound It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid typically involves the reaction of phenylsilane derivatives with carboxylating agents under controlled conditions. One common method is the hydrosilylation of phenylacetylene followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of catalysts such as platinum or palladium to facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenylsilane derivatives.
科学研究应用
1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid involves its interaction with molecular targets through its silicon and carboxylic acid functionalities. The silicon atom can form stable bonds with various elements, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
相似化合物的比较
Similar Compounds
Phenylsilane: Lacks the carboxylic acid group, making it less versatile in certain applications.
Dimethylsilane: Does not contain the phenyl group, resulting in different chemical properties.
Silicic Acid: Contains multiple hydroxyl groups instead of a carboxylic acid group.
Uniqueness
1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid is unique due to the combination of a phenyl group and a carboxylic acid group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1,1-dimethyl-4-phenylsilinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2Si/c1-17(2)10-8-14(9-11-17,13(15)16)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPSHBRCNMIIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(C2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B2903413.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)

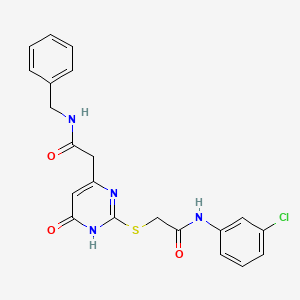
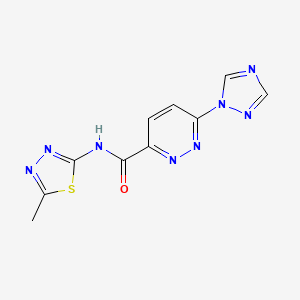

![6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B2903423.png)
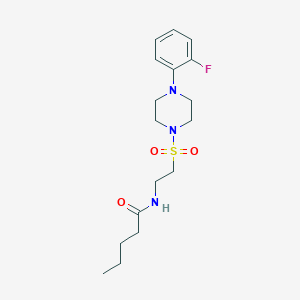
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2903428.png)
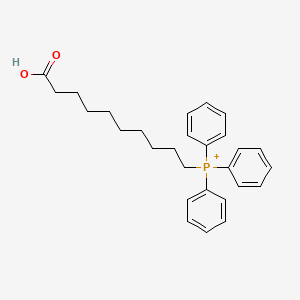
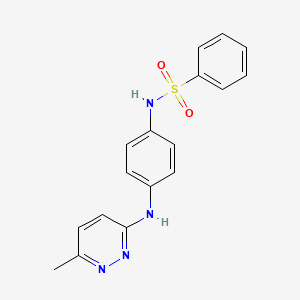
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)
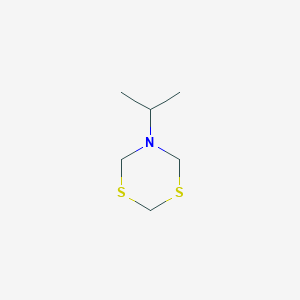
![N-ethyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2903435.png)
